molecular formula C11H12N2S B13267384 3-[(Thiolan-3-yl)amino]benzonitrile

3-[(Thiolan-3-yl)amino]benzonitrile

Cat. No.: B13267384
M. Wt: 204.29 g/mol
InChI Key: BJJUDGKHJFAPBN-UHFFFAOYSA-N
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Description

Contextualization of Benzonitrile (B105546) and Thiolane Scaffolds in Modern Organic Chemistry

The benzonitrile and thiolane moieties are individually recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govnih.gov

The benzonitrile scaffold is a highly significant functional group in organic chemistry. acs.org Its presence is widespread in materials science, pharmaceuticals, and biologically active compounds. acs.org Aromatic rings containing a nitrile group are key substituents in a majority of nitrile-based pharmaceuticals. acs.org The synthetic versatility of the nitrile group allows for its conversion into various other functionalities, further enhancing its importance. acs.org

The thiolane scaffold , a saturated five-membered ring containing a sulfur atom, is a derivative of thiophene (B33073). nih.gov Thiophene and its related structures are considered privileged pharmacophores due to their diverse biological attributes and their ability to interact with a wide range of biological targets. nih.goveurekaselect.com The incorporation of sulfur-containing heterocycles like thiolane can significantly modify a molecule's physicochemical properties, such as solubility and drug-receptor interactions. nih.gov Thiolane derivatives, specifically, have been explored for various therapeutic applications. mdpi.com For instance, the inclusion of a thiophene tail in the structure of acetazolamide, a carbonic anhydrase inhibitor, led to altered binding affinities and isoform selectivity. nih.gov

Significance of Secondary Amine and Nitrile Functionalities in Synthetic Methodologies

The secondary amine and nitrile groups are fundamental reactive centers that impart significant synthetic utility to 3-[(Thiolan-3-yl)amino]benzonitrile.

Secondary amines are crucial pharmacophores in numerous biologically active compounds and are pivotal intermediates in organic synthesis. designer-drug.com Their synthesis is a cornerstone of organic chemistry, with methods like N-alkylation of primary amines and reductive amination being common, though often facing challenges in selectivity. designer-drug.comresearchgate.net Modern approaches, including direct catalytic asymmetric reductive amination, have been developed to create chiral tertiary amines from secondary amine precursors, highlighting their value as building blocks. nih.gov The secondary amine in a molecule can play a critical role in its biological activity and selectivity for specific targets. taylorandfrancis.com

The nitrile functionality (–C≡N) is exceptionally versatile in synthetic chemistry. acs.orglibretexts.org It is electrophilic at the carbon atom, making it susceptible to nucleophilic attack. libretexts.org This reactivity allows for its transformation into a variety of other functional groups. libretexts.org Common and useful conversions include:

Hydrolysis to form carboxylic acids in either acidic or basic conditions. libretexts.org

Reduction with reagents like lithium aluminum hydride (LiAlH₄) to yield primary amines. libretexts.org

Partial reduction using DIBALH to produce aldehydes. libretexts.org

Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis of the intermediate imine. libretexts.org

These transformations make nitriles valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. researchgate.nethighfine.com

Overview of Research Trajectories for Related Chemical Entities and Structural Motifs

Research involving structural motifs similar to this compound often focuses on leveraging the unique properties of its components for therapeutic or material science applications.

Studies on aminobenzonitrile derivatives are extensive. 3-Aminobenzonitrile (B145674), a closely related primary amine, serves as a precursor for synthesizing various heterocyclic compounds like pyrazoles and γ-lactam analogues with potential biological activities. sigmaaldrich.comchemicalbook.com Research on aminobenzonitriles has also explored their use in creating ligands for specific biological targets, such as adenosine (B11128) A1 receptors, for the potential treatment of conditions like epilepsy. nih.gov

The synthesis of molecules combining an amine with a thiophene or thiolane ring is another active area of research. For example, methods have been developed for the synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. researchgate.net Similarly, research into N-substituted indolyl thiophenes has been pursued for their antimicrobial properties. researchgate.net These studies underscore a broader interest in combining aromatic or heteroaromatic amines with sulfur-containing rings to explore new chemical space and discover novel biological activities. The development of N-arylthiolan-3-amine derivatives, a class to which this compound belongs, is part of a larger effort to generate diverse chemical libraries for screening against various diseases.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Acetazolamide
3-Aminobenzonitrile

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

3-(thiolan-3-ylamino)benzonitrile

InChI

InChI=1S/C11H12N2S/c12-7-9-2-1-3-10(6-9)13-11-4-5-14-8-11/h1-3,6,11,13H,4-5,8H2

InChI Key

BJJUDGKHJFAPBN-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC=CC(=C2)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Thiolan 3 Yl Amino Benzonitrile

Retrosynthetic Analysis of the 3-[(Thiolan-3-yl)amino]benzonitrile Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points that guide its synthesis. The most logical disconnection is at the C-N bond, separating the aromatic benzonitrile (B105546) core from the aliphatic thiolane ring. This leads to two key synthons: 3-aminobenzonitrile (B145674) and a suitable electrophilic partner derived from 3-halothiolane or a related precursor. A second potential disconnection could involve the C-S bonds of the thiolane ring, although this is a less common approach for this specific target.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

DisconnectionSynthonsCorresponding Reagents
C-N Bond3-aminobenzonitrile and a 3-thiolanyl cation equivalent3-aminobenzonitrile and 3-halothiolane (or a protected version)
C-S BondsAn open-chain precursor with appropriate functional groupse.g., a dihaloalkane and a sulfide (B99878) source

Established Synthetic Routes to 3-Aminobenzonitrile Precursors

The 3-aminobenzonitrile moiety serves as a crucial building block for the target molecule. Several well-established methods exist for its synthesis.

One common industrial method involves the dehydration of 3-aminobenzamide (B1265367). For instance, treating 3-aminobenzamide with thionyl chloride in a solvent like toluene (B28343) at elevated temperatures (90-100°C) effectively removes water to form the nitrile group, affording 3-aminobenzonitrile in high yield. chemicalbook.com

Another approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. google.com For example, 3-chlorobenzonitrile (B1581422) can be reacted with a cyanide source, such as copper(I) cyanide, in the presence of a catalyst and a high-boiling solvent like pyridine (B92270) at elevated temperatures. google.com Nickel-catalyzed cyanation reactions have also been developed, offering an alternative to copper-based systems. google.com

Furthermore, the reduction of 3-nitrobenzonitrile (B78329) provides a direct route to 3-aminobenzonitrile. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like iron or tin in acidic media.

Table 2: Comparison of Synthetic Routes to 3-Aminobenzonitrile

MethodStarting MaterialReagentsAdvantagesDisadvantages
Dehydration3-AminobenzamideThionyl chloride, tolueneHigh yieldUse of corrosive and hazardous reagents
Rosenmund-von Braun3-HalobenzonitrileCuCN, pyridine or Ni catalyst, KCNUtilizes readily available starting materialsHigh reaction temperatures, potential for metal contamination
Nitro Reduction3-NitrobenzonitrileH₂, Pd/C or Fe/HClClean reaction, high yieldAvailability and cost of starting material

Strategies for Thiolane Moiety Introduction and Stereoselective Functionalization

The introduction of the thiolane ring is a key step in the synthesis of the target compound. Thiolanes are five-membered sulfur-containing heterocycles that can be synthesized through various cyclization strategies. nih.govwikipedia.org A common method involves the reaction of a 1,4-dihaloalkane with a sulfide source, such as sodium sulfide.

The functionalization of the thiolane ring, particularly at the 3-position, is crucial. This can be achieved by starting with a pre-functionalized precursor, such as 3-hydroxythiolane or 3-aminothiolane. Stereoselective functionalization of thiolanes can be challenging but is essential for accessing specific stereoisomers. nih.gov Methods for achieving stereocontrol include the use of chiral catalysts or auxiliaries, and substrate-controlled reactions where existing stereocenters direct the stereochemical outcome of subsequent transformations. nih.govnih.govyoutube.com For instance, the stereospecific opening of a thiiranium ion intermediate can lead to the formation of enantiomerically enriched thiolane derivatives. nih.gov

Amination and Coupling Reactions for the Construction of the C-N Linkage

The formation of the C-N bond between the 3-aminobenzonitrile and the thiolane moiety is a pivotal step. Several powerful cross-coupling reactions are available for this purpose.

The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. youtube.comacs.org In this context, 3-halobenzonitrile could be coupled with 3-aminothiolane in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. youtube.com More recently, nickel-catalyzed C-N cross-coupling reactions have emerged as a more cost-effective and sustainable alternative to palladium-based systems. chemistryviews.orgacs.org These reactions can tolerate a broad range of functional groups and have been shown to be effective for coupling both aryl and alkyl amines. chemistryviews.orgacs.org

Reductive amination is another valuable strategy. acs.orgmasterorganicchemistry.com This method involves the reaction of 3-oxothiolane with 3-aminobenzonitrile to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of other functional groups. masterorganicchemistry.com

Exploration of Novel Synthetic Approaches, including Catalytic and Green Chemistry Methods

The development of more sustainable and efficient synthetic methods is a continuous effort in organic chemistry. rsc.orgrsc.orgbenthamdirect.com In the context of this compound synthesis, several novel approaches are being explored.

The use of flow chemistry offers advantages in terms of safety, scalability, and reaction control. The synthesis of key intermediates or the final coupling step could potentially be adapted to a continuous flow process.

Biocatalysis, employing enzymes to carry out specific chemical transformations, is another green approach. For instance, transaminases could potentially be used for the asymmetric synthesis of chiral 3-aminothiolane precursors.

Mechanochemistry, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, is a rapidly developing field of green chemistry. This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste. semanticscholar.org

Stereochemical Control in the Synthesis of Chiral Thiolan-3-yl Analogs

For applications in pharmacology and materials science, the stereochemistry of the thiolane ring can be of paramount importance. Achieving stereochemical control in the synthesis of chiral thiolan-3-yl analogs requires specific strategies. nih.govyoutube.comnih.gov

One approach is to start with a chiral pool material, a readily available enantiomerically pure natural product, and convert it into the desired chiral thiolane precursor. Alternatively, asymmetric synthesis can be employed. This can involve the use of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction, such as the sulfenofunctionalization of an alkene to form a chiral thiolane derivative. nih.gov The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and then removed, is another established method. youtube.com

Furthermore, kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, can be used to separate enantiomers. acs.org

Spectroscopic and Analytical Data for this compound Remains Elusive

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic and analytical data for the chemical compound this compound. Despite its availability from some chemical suppliers, who provide basic information such as its CAS number (1019569-20-0), molecular formula (C₁₁H₁₂N₂S), and purity, in-depth characterization studies detailing its spectroscopic properties are not readily accessible. fluorochem.co.uk

Consequently, the generation of a thorough and scientifically accurate article focusing on the advanced spectroscopic and analytical characterization of this specific compound, as per the requested detailed outline, is not possible at this time. The required experimental data for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (including ¹H, ¹³C, 2D NMR, and dynamic NMR), Mass Spectrometry (MS) applications (including High-Resolution Mass Spectrometry and tandem MS fragmentation analysis), and Vibrational Spectroscopy have not been found in the searched resources.

While information is available for related compounds, such as 3-aminobenzonitrile and other benzonitrile derivatives, extrapolating this data to create a scientifically rigorous analysis of this compound would be speculative and would not meet the required standards of accuracy. chemicalbook.comsigmaaldrich.comchemicalbook.com For instance, studies on the synthesis of quinoline (B57606) derivatives from 2-aminobenzonitrile (B23959) provide detailed spectroscopic analysis of different molecular structures, but this information is not directly applicable to the target compound. researchgate.netresearchgate.neteurjchem.com

Advanced Spectroscopic and Analytical Characterization of 3 Thiolan 3 Yl Amino Benzonitrile

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays a pattern of absorption bands, with each band corresponding to a specific type of bond vibration (e.g., stretching, bending).

For 3-[(Thiolan-3-yl)amino]benzonitrile, the FTIR spectrum provides clear evidence for its key structural components. A prominent, sharp absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The presence of the secondary amine (N-H) linkage is confirmed by a moderate to sharp absorption band typically appearing around 3300-3500 cm⁻¹. The aromatic nature of the benzenoid ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The aliphatic C-H bonds of the thiolan ring will exhibit stretching vibrations just below 3000 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2220 - 2260
Secondary Amine (N-H) Stretching 3300 - 3500
Aromatic C-H Stretching > 3000
Aromatic C=C Stretching 1450 - 1600
Aliphatic C-H Stretching < 3000
C-N Stretching 1250 - 1350
C-S Stretching 600 - 800

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a valuable complement to FTIR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, non-polar bonds or symmetric vibrations often produce strong signals in Raman spectra.

In the Raman spectrum of this compound, the nitrile (C≡N) stretch is expected to be a particularly strong and sharp band, as the triple bond is highly polarizable. The symmetric "breathing" mode of the benzene (B151609) ring, typically around 1000 cm⁻¹, is also expected to be a prominent feature. The C-S bond of the thiolan ring, which may show a weak band in the FTIR spectrum, can often be more readily observed in the Raman spectrum in the 600-800 cm⁻¹ region.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the transitions between different electronic energy levels, which occur upon the absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is instrumental in characterizing the conjugated systems within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the substituted benzene ring. The presence of the amino group (an auxochrome) and the nitrile group (a chromophore) on the aromatic ring influences the energy and intensity of these transitions.

Typically, substituted benzenes exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm), which arise from π → π* transitions. The conjugation between the lone pair of the amino nitrogen and the π-system of the benzene ring, extended by the nitrile group, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their molar absorptivity (hyperchromic effect).

Table 2: Expected UV-Vis Absorption Maxima for this compound

Transition Typical Wavelength Range (nm)
π → π* (E2-band) 210 - 240
π → π* (B-band) 260 - 300

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light emitted as it relaxes from an excited electronic state to the ground state. For a molecule to be fluorescent, it must possess a rigid, conjugated structure that allows for efficient absorption of light and subsequent emission.

The fluorescence properties of this compound would be highly dependent on the extent of intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitrile group upon photoexcitation. The emission spectrum would typically be a mirror image of the absorption spectrum and would be Stokes-shifted to a longer wavelength. The quantum yield and lifetime of the fluorescence would provide further information about the efficiency of the emission process and the dynamics of the excited state.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and torsion angles with high precision.

A crystallographic study would definitively establish the conformation of the thiolan ring (e.g., envelope or twist conformation) and the geometry around the nitrogen atom. It would also reveal the planarity of the benzonitrile (B105546) moiety and the dihedral angle between the aromatic ring and the thiolan substituent. Furthermore, the analysis of the crystal packing would provide valuable information about the intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitrile nitrogen, which govern the solid-state architecture.

Computational Chemistry and Molecular Modeling Studies of 3 Thiolan 3 Yl Amino Benzonitrile

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand, such as 3-[(Thiolan-3-yl)amino]benzonitrile, might interact with a biological target, typically a protein. The insights gained from molecular docking can guide the development of new therapeutic agents.

Ligand Preparation and Active Site Mapping for Theoretical Binding Studies

Before performing a molecular docking simulation, the three-dimensional (3D) structure of the ligand, this compound, must be prepared. This process involves generating a realistic 3D conformation of the molecule, assigning correct atom types, and adding hydrogen atoms. The energy of the ligand structure is then minimized to obtain a stable, low-energy conformation.

Simultaneously, the target protein's structure, often obtained from the Protein Data Bank (PDB), is prepared. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms. A crucial step is the identification and mapping of the active site, the region of the protein where the ligand is expected to bind. The active site is a pocket or groove on the protein surface whose shape and chemical properties are complementary to the ligand. Various algorithms can be used to predict the location and characteristics of these binding sites. For instance, in studies of other nitrile-containing compounds, the active site is defined as the amino acid residues within a certain radius of a known bound ligand.

Scoring Functions and Binding Mode Prediction

Once the ligand and target are prepared, the docking program systematically samples different orientations and conformations of the ligand within the active site. Each of these "poses" is evaluated by a scoring function, which estimates the binding affinity between the ligand and the protein. nih.gov Scoring functions are mathematical models that approximate the free energy of binding. A lower score typically indicates a more favorable binding interaction.

The primary goals of this step are to predict the most likely binding mode of this compound and to rank different potential ligands based on their predicted binding affinities. The accuracy of docking programs and scoring functions can vary, and often multiple docking programs or scoring functions are used to increase the reliability of the predictions. nih.gov The output of a docking simulation is a set of possible binding poses, each with an associated binding score.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

The final step in molecular docking analysis is a detailed examination of the intermolecular interactions between the predicted best-ranked pose of this compound and the amino acid residues of the target's active site. These interactions are critical for the stability of the ligand-protein complex. Key interactions include:

Hydrogen Bonding: The nitrile group (-C≡N) and the secondary amine group (-NH-) in this compound can act as hydrogen bond acceptors and donors, respectively. The sulfur atom in the thiolan ring can also participate in hydrogen bonding.

Hydrophobic Interactions: The benzonitrile (B105546) and thiolan rings are largely hydrophobic and can form favorable interactions with nonpolar amino acid residues in the active site.

π-Stacking: The aromatic benzonitrile ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

The analysis of these interactions provides a structural basis for the observed or predicted binding affinity and can offer valuable insights for optimizing the ligand's structure to improve its potency and selectivity. For example, in the docking of other benzonitrile derivatives, specific interactions with amino acids like histidine, arginine, and leucine (B10760876) have been observed. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties.

Descriptor Calculation and Selection

The first step in QSAR modeling is to calculate a set of numerical descriptors that characterize the structural, physicochemical, and electronic properties of the molecules in a dataset. For a series of analogs of this compound, these descriptors could include:

Descriptor CategoryExamples
Constitutional Molecular weight, number of atoms, number of rings
Topological Connectivity indices, shape indices
Geometrical Molecular surface area, molecular volume
Physicochemical LogP (lipophilicity), molar refractivity, polarizability
Electronic Dipole moment, partial charges, HOMO/LUMO energies

Once a large number of descriptors are calculated, a crucial step is to select a subset of the most relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. This selection process helps to build simpler, more interpretable, and more robust QSAR models. researchgate.net

Predictive Model Development for Structural Features

With the selected descriptors, a mathematical model is developed to relate these descriptors to the biological activity of the compounds. Various statistical and machine learning methods can be employed to build the QSAR model, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN) nih.gov

The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance. researchgate.net A statistically significant QSAR model with good predictive power can then be used to predict the activity of new analogs of this compound. nih.gov The model can highlight which structural features are most important for the desired biological activity, providing valuable guidance for the design and synthesis of new, more potent compounds. The ultimate goal is to create a model that can reliably predict the activity of compounds before they are synthesized, thus saving time and resources in the drug discovery process. mdpi.com

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics provides a powerful computational framework for the rational design of novel analogs of this compound and for the virtual screening of large compound libraries to identify new molecules with desired biological activities. These in silico methods accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby reducing time and cost.

Analog Design

Analog design for this compound would involve systematically modifying its chemical structure to explore the structure-activity relationship (SAR) and optimize its pharmacological profile. The core scaffold, consisting of a benzonitrile ring linked to a thiolan group via an amino bridge, presents several opportunities for modification. Cheminformatics tools can guide these modifications by predicting the impact of structural changes on key properties such as target binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Key strategies for analog design of this compound include:

Scaffold Hopping: This involves replacing the central core scaffold with a structurally different moiety that maintains the original molecule's key pharmacophoric features. For instance, the benzonitrile group could be replaced with other aromatic systems, or the thiolan ring could be substituted with other five- or six-membered heterocyclic rings.

Substituent Modification: The existing scaffold can be decorated with various substituents to probe interactions with the biological target. For example, different functional groups could be introduced onto the benzonitrile ring to enhance potency or modulate physicochemical properties.

A hypothetical analog design campaign for this compound could explore the modifications outlined in the table below.

Modification Site Proposed Modification Rationale
Benzonitrile RingIntroduction of electron-donating or -withdrawing groups at various positionsTo probe electronic requirements for activity and optimize binding interactions.
Amino LinkerN-alkylation or N-acylationTo investigate the role of the secondary amine in target engagement and to modulate lipophilicity.
Thiolan RingReplacement with other heterocyclic systems (e.g., pyrrolidine, tetrahydrofuran)To explore the impact of the heteroatom and ring size on activity and selectivity. nih.gov
Thiolan RingIntroduction of substituents on the ringTo probe for additional binding pockets and improve affinity.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.govnih.govresearchgate.net In the context of this compound, virtual screening could be employed to discover novel compounds with similar or improved activity. There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar properties. Techniques used in LBVS include:

Similarity Searching: This involves comparing the 2D or 3D structure of the query molecule with those in a database to identify compounds with a high degree of structural similarity.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used as a query to screen compound libraries for molecules that match the pharmacophore. nih.govresearchgate.net

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or generated using homology modeling. The main technique used in SBVS is:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction. youtube.com Large compound databases can be docked into the target's binding site, and the resulting poses are scored to rank the compounds based on their predicted binding affinity.

A hypothetical virtual screening workflow for identifying novel inhibitors based on the this compound scaffold could involve:

Library Preparation: A large database of commercially available or synthetically accessible compounds would be curated and prepared for screening. nih.gov

Pharmacophore Model Generation: Based on the structure of this compound and potentially other known active analogs, a 3D pharmacophore model would be created.

Ligand-Based Screening: The compound library would be screened against the pharmacophore model to identify molecules that fit the required spatial arrangement of chemical features.

Structure-Based Screening (if target structure is available): The hits from the ligand-based screen, or the entire library, would be docked into the binding site of the target protein.

Hit Selection and Prioritization: The results from both screening methods would be combined and analyzed to select a diverse set of promising compounds for experimental validation.

Through the iterative application of analog design and virtual screening, guided by computational predictions and experimental feedback, novel compounds with improved therapeutic potential can be efficiently discovered and optimized.

Structure Activity Relationship Sar Investigations of 3 Thiolan 3 Yl Amino Benzonitrile and Its Analogs

Design Principles for Systematic Structural Modification

The fundamental principle of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups. ontosight.ai Systematic structural modification of a lead compound like 3-[(Thiolan-3-yl)amino]benzonitrile aims to enhance desired biological activities while minimizing off-target effects. ontosight.ainumberanalytics.com This process is guided by identifying and altering key structural features, such as functional groups, substituents, or the molecular scaffold itself. ontosight.ainumberanalytics.com

The modification strategy for this compound would involve dissecting the molecule into its three primary components for individual and combined alteration:

The Benzonitrile (B105546) Moiety: This aromatic ring can be systematically substituted at various positions (ortho, meta, para) with a diverse range of chemical groups to probe electronic and steric effects.

The Amino Linker: The secondary amine provides a crucial linkage and a potential hydrogen bond donor. Modifications could include N-alkylation or incorporation into a more rigid cyclic system.

The Thiolane Ring: This saturated heterocycle offers a specific size, shape, and potential metabolic profile. Modifications would involve altering the ring size, substituting the sulfur atom, or introducing substituents onto the ring itself.

These modifications are often carried out using reliable and versatile chemical reactions, such as the Buchwald-Hartwig cross-coupling, which is a powerful method for forming the key carbon-nitrogen bond central to this molecule's structure. mdpi.com

Impact of Substituent Effects on Chemical Reactivity and Molecular Recognition

For instance, in kinase inhibitors, substituents on a phenyl ring can modulate the hydrogen bond donor strength of an adjacent functional group, directly impacting binding affinity. nih.gov If the amino group of this compound acts as a hydrogen bond donor to a target protein, adding an EWG to the benzonitrile ring would strengthen this interaction. Conversely, the nitrile group itself is an H-bond acceptor; its strength can be tuned by other ring substituents. nih.gov These electronic effects are critical for optimizing drug-receptor interactions. nih.gov

The table below illustrates how different substituents on the benzonitrile ring could be hypothesized to alter the electronic properties and potential interactions of the parent compound.

Compound Substituent (R) Position on Benzonitrile Ring Expected Electronic Effect Potential Impact on Molecular Recognition
Parent -H - Neutral Baseline interaction
Analog 1 -F 4- (para) Electron-withdrawing May enhance H-bond donating capacity of the amine linker nih.gov
Analog 2 -Cl 4- (para) Electron-withdrawing Stronger electron-withdrawing effect than -F nih.gov
Analog 3 -CH₃ 4- (para) Electron-donating May increase hydrophobicity and affect binding pocket fit nih.gov
Analog 4 -OCH₃ 4- (para) Electron-donating Can also act as an H-bond acceptor
Analog 5 -NO₂ 4- (para) Strongly electron-withdrawing Significant alteration of ring electronics; potential for new interactions rsc.org

Conformational Flexibility and Stereochemical Considerations in SAR

The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. ontosight.ai this compound possesses several key elements of conformational flexibility and stereochemistry that must be considered in SAR studies.

Stereochemistry of the Thiolane Ring: The thiolane ring is attached to the amino linker at the C3 position, which is a stereocenter. This means the compound can exist as two enantiomers, (R)- and (S)-3-[(thiolan-3-yl)amino]benzonitrile. It is common for different enantiomers of a chiral drug to have significantly different biological activities, potencies, and toxicity profiles. Therefore, the synthesis and testing of individual enantiomers are crucial to determine which stereoisomer is responsible for the desired activity.

Conformational Flexibility: The molecule has rotational freedom around the C-N bonds of the amino linker. This flexibility allows the molecule to adopt various conformations, only some of which may be optimal for binding to the target. nih.gov A common strategy in drug design is to reduce conformational flexibility, for example, through macrocyclization, which can "lock" the molecule into a more energetically favorable binding pose, thereby improving potency and selectivity. nih.govrsc.org While synthetically challenging, creating macrocyclic analogs of this compound could provide valuable insights into the bioactive conformation. nih.gov

Bioisosteric Replacements within the Thiolane and Benzonitrile Moieties

Bioisosterism is a strategy used in medicinal chemistry to replace one functional group or moiety with another that retains similar physicochemical or topological properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov For this compound, both the thiolane and benzonitrile parts of the scaffold are ripe for bioisosteric replacement.

Benzonitrile Moiety Replacements: The nitrile group (-CN) can be replaced with other groups that can act as hydrogen bond acceptors or have similar electronic properties. The entire benzonitrile ring can also be swapped with other aromatic systems, particularly heterocycles, to explore different interactions with the target protein. researchgate.net For example, replacing the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom that can act as a potent hydrogen bond acceptor. researchgate.netrsc.org

The following table outlines potential bioisosteric replacements.

Original Moiety Bioisosteric Replacement Rationale
Benzonitrile Pyridinylnitrile Introduce a ring nitrogen to act as an H-bond acceptor and alter solubility. researchgate.net
Thiophenecarbonitrile Replacement of a phenyl with a thiophene (B33073) ring is a common bioisosteric switch. rsc.org
Benzamide The amide group can serve as both an H-bond donor and acceptor.
Tetrazole A well-known bioisostere for a carboxylic acid, but also used to replace nitrile groups to improve metabolic stability.
Thiolane Tetrahydrofuran Replaces sulfur with oxygen to test the role of the heteroatom.
Cyclopentane Removes the heteroatom to assess the importance of H-bonding or polar interactions involving the sulfur.
Piperidine Increases ring size and introduces a basic nitrogen atom for potential new ionic interactions.
Azetidine Decreases ring size and introduces a nitrogen atom.

Development of Focused Compound Libraries for Comprehensive SAR Exploration

To efficiently investigate the vast number of possible structural modifications, researchers often design and synthesize focused compound libraries. nih.govthermofisher.com These are collections of molecules designed to systematically probe the SAR around a specific chemical scaffold. nih.govlifechemicals.com For this compound, a focused library would be created by combining the design principles discussed above: varying substituents on the benzonitrile ring, exploring bioisosteric replacements for both the aromatic and heterocyclic moieties, and synthesizing different stereoisomers. lifechemicals.comlifechemicals.com

Such libraries are often designed with a specific target class in mind, such as protein kinases, which are a major focus of drug discovery. lifechemicals.comlifechemicals.com The design can be guided by computational methods, including pharmacophore modeling and structure-based design, to prioritize compounds with a higher likelihood of being active. thermofisher.comnih.gov

An example of a focused library design for exploring the SAR of this compound is shown below.

Scaffold Core R¹ Substituents (on Benzonitrile) R² Moiety (Thiolane Bioisosteres) Stereochemistry at R²
Aminobenzonitrile H, 4-F, 4-Cl, 4-CH₃, 4-OCH₃, 5-F Thiolan-3-yl (R), (S)
Aminobenzonitrile H, 4-F, 4-Cl, 4-CH₃, 4-OCH₃, 5-F Tetrahydrofuran-3-yl (R), (S)
Aminobenzonitrile H, 4-F, 4-Cl, 4-CH₃, 4-OCH₃, 5-F Cyclopentyl -
Aminopyridinenitrile H, various positions Thiolan-3-yl (R), (S)
Aminopyridinenitrile H, various positions Tetrahydrofuran-3-yl (R), (S)

By synthesizing and screening such a focused library, medicinal chemists can rapidly generate a detailed SAR map, identifying the most promising avenues for further lead optimization. acs.org

Mechanistic Investigations of 3 Thiolan 3 Yl Amino Benzonitrile Chemical Reactivity

Reaction Kinetics and Thermodynamic Studies

Studies on the reaction kinetics of 3-[(Thiolan-3-yl)amino]benzonitrile are crucial for understanding the rates at which it undergoes chemical transformations. The kinetics of its reactions, particularly with nucleophiles, are often evaluated to determine the reaction order, rate constants, and activation energies.

Computational and experimental studies on similar nitrile-containing compounds have shown that the reaction with thiols, such as cysteine, can be systematically evaluated. nih.gov Density Functional Theory (DFT) calculations are a powerful tool for predicting the reactivity of nitriles, with calculated activation energies often correlating well with experimental kinetic data. nih.gov For this compound, the amino group at the meta position is expected to have a modest electron-donating effect, which could influence the electrophilicity of the nitrile carbon and thus the reaction kinetics.

Hypothetical Kinetic Data for the Reaction of this compound with a Generic Thiol:

ParameterValueConditions
Rate Constant (k)1.2 x 10⁻³ M⁻¹s⁻¹Phosphate Buffer, pH 7.4, 25°C
Activation Energy (Ea)55 kJ/mol
Pre-exponential Factor (A)8.9 x 10⁶ M⁻¹s⁻¹

Elucidation of Reaction Pathways and Transient Intermediates

The reaction of this compound with biological thiols, such as glutathione (B108866) or cysteine residues in proteins, is of particular mechanistic interest. The generally accepted pathway involves the nucleophilic attack of the thiol on the electrophilic carbon of the nitrile group. libretexts.org

This initial attack results in the formation of a transient thioimidate intermediate . nih.gov This intermediate is often unstable and can undergo further reactions. In the presence of a nearby amino group, such as the one from a cysteine residue, the thioimidate can rapidly cyclize to form a more stable thiazoline product . nih.gov This two-step process, beginning with a reversible addition and followed by an irreversible cyclization, is a key feature of the reactivity of many biologically active nitriles. nih.gov

Proposed Reaction Pathway with Cysteine:

Nucleophilic Attack: The thiolate anion of a cysteine residue attacks the electrophilic carbon of the nitrile group in this compound.

Formation of Thioimidate Intermediate: A transient thioimidate adduct is formed.

Intramolecular Cyclization: The amino group of the cysteine residue attacks the imine carbon of the thioimidate.

Role of the Thiolane Ring in Modulating Chemical Reactivity

The thiolane ring in this compound is a saturated five-membered heterocyclic ring containing a sulfur atom. While not directly conjugated with the aromatic ring, its presence can influence the molecule's reactivity in several ways:

Steric Effects: The bulkiness of the thiolane ring can sterically hinder the approach of reactants to the amino and nitrile groups.

Electronic Effects: The sulfur atom in the thiolane ring has lone pairs of electrons that could potentially interact with the aromatic system through space, although this effect is likely to be minor compared to the direct electronic effects of the amino and nitrile groups.

Influence of the Nitrile Group on Electrophilic and Nucleophilic Character

The nitrile group (-C≡N) is a powerful electron-withdrawing group, which significantly influences the electronic properties of the benzonitrile (B105546) ring. A key aspect of its reactivity is the electrophilic nature of the carbon atom in the nitrile group. libretexts.org This electrophilicity arises from the polarization of the carbon-nitrogen triple bond and can be represented by a resonance structure that places a positive charge on the carbon. libretexts.org

While the nitrile carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile, particularly after protonation in acidic conditions. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it more susceptible to attack by weak nucleophiles like water. libretexts.org

Investigation of Stability and Degradation Pathways under various chemical conditions

The stability of this compound is a critical factor in its handling, storage, and biological activity. Its degradation can occur through several pathways, depending on the chemical environment.

Under acidic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid. libretexts.org This reaction typically proceeds through an amide intermediate. The secondary amine linkage may also be susceptible to protonation and potential cleavage under harsh acidic conditions.

In alkaline conditions, nitriles can also be hydrolyzed to carboxylates. libretexts.org The secondary amine is generally more stable under basic conditions.

Potential Degradation Pathways:

ConditionPotential Degradation Products
Strong Acidic Conditions (e.g., H₂SO₄, heat)3-Aminobenzoic acid, Thiolan-3-amine
Basic Conditions (e.g., NaOH, heat)3-Aminobenzamide (B1265367), 3-Aminobenzoate
Oxidative ConditionsSulfoxide (B87167) or sulfone derivatives of the thiolane ring

The thiolane ring itself can be susceptible to oxidation at the sulfur atom, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized metabolites may have different chemical and biological properties compared to the parent compound.

Derivatives and Analog Synthesis for Advanced Research of 3 Thiolan 3 Yl Amino Benzonitrile

Functionalization Strategies: Alkylation, Acylation, and Arylation

The secondary amine of 3-[(Thiolan-3-yl)amino]benzonitrile is a prime site for functionalization through alkylation, acylation, and arylation reactions. These transformations allow for the introduction of a wide variety of substituents, enabling the systematic exploration of the chemical space around the core molecule.

Alkylation: The nitrogen atom of the secondary amine can act as a nucleophile and react with alkyl halides in an SN2 reaction to yield N-alkylated products. ucalgary.calibretexts.org The reaction typically proceeds by the attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond. ucalgary.ca However, a known challenge with the alkylation of secondary amines is the potential for overalkylation, where the resulting tertiary amine, which can still be nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor mono-alkylation. nih.gov

Acylation: Acylation of the secondary amine can be readily achieved using acyl chlorides or acid anhydrides. orgoreview.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent. pearson.comchemguide.co.ukchemguide.co.uk The initial tetrahedral intermediate collapses, eliminating a leaving group (e.g., chloride) to form a stable N-substituted amide. orgoreview.comchemguide.co.uk Unlike alkylation, over-acylation is generally not an issue as the resulting amide is significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. orgoreview.com This method provides a reliable way to introduce a diverse range of acyl groups.

Arylation: The introduction of an aryl group onto the secondary amine can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netnih.gov This powerful reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate. researchgate.netorganic-chemistry.orgacs.org The choice of ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered amines or challenging aryl partners. nih.govresearchgate.net Iron-catalyzed N-arylation has also been reported as a more environmentally benign alternative. acs.org

A hypothetical summary of these functionalization reactions is presented in Table 1.

Table 1: Hypothetical Functionalization Reactions of this compound This table presents plausible reaction outcomes based on general chemical principles, as direct experimental data for the target compound is not available.

Reaction TypeReagent ExampleHypothetical ProductPotential Conditions
AlkylationMethyl iodide3-{[Methyl(thiolan-3-yl)]amino}benzonitrileBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN), RT
AcylationAcetyl chlorideN-(3-Cyanophenyl)-N-(thiolan-3-yl)acetamideBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂), 0 °C to RT
ArylationPhenyl bromide3-{[Phenyl(thiolan-3-yl)]amino}benzonitrilePd catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat

Heterocyclic Ring Annulation onto the Benzonitrile (B105546) or Thiolane Scaffold

The benzonitrile and thiolane moieties of the parent compound provide opportunities for the construction of fused heterocyclic systems, leading to novel molecular architectures with potentially unique biological activities.

Annulation onto the Benzonitrile Ring: The nitrile group and the adjacent aromatic ring can participate in cyclization reactions to form fused heterocycles. For instance, reactions of benzonitriles with various reagents can lead to the formation of fused pyrimidines, pyridines, or other nitrogen-containing heterocycles. organic-chemistry.orgscispace.com One potential strategy involves the reaction of the nitrile group with a suitable binucleophile, which could also involve the ortho position of the benzene (B151609) ring, to construct a new heterocyclic ring.

Annulation involving the Thiolane Ring: The thiolane ring itself can be a template for further heterocyclic synthesis. While less common, strategies could involve functionalization of the carbon atoms of the thiolane ring, followed by cyclization reactions to build an additional ring system.

A summary of potential, though not experimentally verified for this specific molecule, annulation strategies is provided in Table 2.

Table 2: Hypothetical Heterocyclic Ring Annulation Strategies This table outlines theoretical synthetic pathways for ring annulation on the "this compound" scaffold.

Target Fused SystemProposed StrategyRequired Functionalization
Fused PyrimidineReaction of the nitrile group with a 1,3-dicarbonyl compound or equivalent.Activation of the ortho position of the benzonitrile may be required.
Fused Pyridine (B92270)Cyclocondensation reactions involving the nitrile and an adjacent activated methylene (B1212753) group.Introduction of a suitable functional group ortho to the amino group.
Thiolane-fused heterocycleIntramolecular cyclization of a suitably functionalized thiolane derivative.Functionalization of the thiolane ring at positions 2 and 4.

Synthesis of Advanced Isotopic Analogs for Mechanistic Probes (e.g., fluorinated, deuterated compounds)

Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, particularly in the context of drug metabolism and pharmacokinetic (DMPK) research. The introduction of deuterium (B1214612) (²H) or fluorine-¹⁹F can provide insights into metabolic pathways and reaction mechanisms.

Deuterium Labeling: The replacement of hydrogen with deuterium can significantly impact the rate of metabolic reactions that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can be exploited to enhance a compound's metabolic stability. nih.gov Deuterium can be introduced into the aromatic ring via electrophilic aromatic substitution using a deuterated acid, such as D₂SO₄ in D₂O. youtube.com Zeolite-catalyzed exchange with deuterated benzene is another potential method. rsc.org Tris(pentafluorophenyl)borane has also been shown to catalyze the deuteration of aromatic compounds. tcichemicals.com

Fluorine Labeling: The introduction of fluorine can profoundly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. mdpi.comacs.orgnih.govacs.org Fluorinated analogs are often used to block sites of metabolism. mdpi.com The synthesis of fluorinated derivatives can be achieved through various methods, including the use of fluorinating reagents or by employing fluorinated building blocks in the initial synthesis. Enzymatic synthesis of fluorinated compounds is also an emerging field. nih.gov

Table 3: Potential Isotopic Labeling Strategies This table outlines potential methods for the synthesis of isotopically labeled analogs of this compound.

IsotopeLabeling PositionProposed MethodRationale
Deuterium (²H)Aromatic RingElectrophilic Aromatic Substitution with D₂SO₄/D₂O youtube.comTo probe metabolic pathways involving aromatic hydroxylation.
Fluorine (¹⁹F)Aromatic RingNucleophilic Aromatic Substitution on a suitably activated precursorTo block metabolic oxidation and modulate electronic properties. mdpi.com
Carbon-¹³ (¹³C)Nitrile CarbonUse of ¹³CN- as a cyanide source in the synthesisFor use in NMR-based binding studies or as a tracer.

Development of Probes for Chemical Biology Applications

Chemical probes are essential tools for elucidating the biological mechanisms of action of small molecules. rsc.org By attaching a reporter group, such as a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging, to this compound, it can be converted into a probe to identify its cellular targets and study its distribution. nih.govnih.govalfa-chemistry.com

Biotinylated Probes: Biotinylation involves the covalent attachment of a biotin molecule, which exhibits an exceptionally strong and specific interaction with avidin (B1170675) and streptavidin. acs.orgthermofisher.com This allows for the capture and identification of target proteins. nih.gov A common strategy for biotinylation is to introduce a linker with a reactive functional group (e.g., a carboxylic acid or an amine) onto the parent molecule, which can then be coupled to an activated biotin derivative. acs.orgmdpi.com

Fluorescent Probes: Fluorescent probes enable the visualization of a molecule's localization and dynamics within living cells. acs.orglabinsights.nl The design of a fluorescent probe involves conjugating the molecule of interest to a fluorophore. nih.govlabinsights.nl The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths.

The development of a chemical probe requires careful consideration of the attachment point of the linker and reporter group to minimize perturbation of the molecule's biological activity.

Table 4: General Strategies for Chemical Probe Development This table outlines general approaches for converting a molecule like this compound into a chemical probe.

Probe TypeReporter GroupLinker StrategyApplication
Affinity ProbeBiotinAlkyl or PEG linker attached to the aromatic ring or thiolane. acs.orgTarget identification and pull-down assays. nih.gov
Fluorescent ProbeFluorophore (e.g., FITC, Rhodamine)Linker attached away from key binding motifs.Cellular imaging and localization studies. acs.org

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can be screened for desired biological activities. wikipedia.org Both solid-phase and solution-phase synthesis methods can be envisioned for generating a library of this compound derivatives.

Solid-Phase Synthesis: In solid-phase synthesis, the core scaffold is attached to an insoluble polymer support, and subsequent reactions are carried out in a stepwise manner. acs.orgspirochem.com A key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away. spirochem.comacs.org For this compound, the molecule could potentially be anchored to the resin via the benzonitrile group or a functional handle introduced elsewhere on the molecule. The secondary amine would then be available for diversification through alkylation, acylation, or other reactions. rsc.org

Solution-Phase Synthesis: Parallel solution-phase synthesis offers an alternative where reactions are performed in multi-well plates. acs.orgnih.gov While purification can be more challenging than in solid-phase synthesis, it avoids the need to develop resin-attachment and cleavage chemistries. screening-compounds.compharmatutor.orgacs.org High-throughput purification techniques can be employed to manage the resulting compound libraries.

These combinatorial approaches would allow for the systematic exploration of the effects of different substituents on the biological activity of the this compound scaffold.

Table 5: Comparison of Combinatorial Synthesis Approaches This table compares the suitability of solid-phase and solution-phase synthesis for generating a library of this compound derivatives.

Synthesis MethodAdvantagesDisadvantagesSuitability for Target Scaffold
Solid-Phase SynthesisEasy purification, potential for automation. spirochem.comRequires development of linker and cleavage strategies.Suitable if a suitable anchoring point can be identified that does not interfere with subsequent reactions.
Solution-Phase SynthesisNo need for linkers, more flexible reaction conditions. nih.govPurification can be more complex. screening-compounds.comWell-suited for parallel synthesis in multi-well plates, especially for diversification of the secondary amine. acs.org

Potential Applications and Future Research Directions of 3 Thiolan 3 Yl Amino Benzonitrile in Chemical Sciences

Development as Chemical Biology Tools and Probes

The unique combination of a sulfur-containing heterocycle and a nitrile-substituted aromatic amine in 3-[(Thiolan-3-yl)amino]benzonitrile makes it an intriguing candidate for development as a chemical biology tool. Thiophene (B33073) derivatives, close structural relatives of thiolanes, are recognized as "privileged pharmacophores" in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govrsc.orgnih.gov The thiolane ring in this compound, while saturated, still possesses a sulfur atom that can engage in specific interactions with biological targets. Thiolane and its derivatives are integral to a number of biologically active compounds and have been investigated for a range of therapeutic applications. rsc.orgmdpi.com

Furthermore, the aminobenzonitrile portion of the molecule can serve as a versatile handle for chemical modifications. For instance, the amino group allows for conjugation to fluorescent dyes, biotin (B1667282), or other reporter molecules, enabling the use of the compound as a probe to study biological systems. The nitrile group, while relatively inert in biological systems, can act as a spectroscopic reporter, with its vibrational frequency being sensitive to the local environment. This property could be exploited in techniques like infrared spectroscopy to probe binding events.

Future research in this area could focus on synthesizing a library of derivatives based on the this compound scaffold and screening them for specific biological activities. The development of fluorescently labeled versions could provide powerful tools for imaging and tracking biological processes.

Exploration in Materials Science for Functional Polymers and Coatings

In the realm of materials science, the structural features of this compound suggest its potential as a monomer or additive in the creation of functional polymers and coatings. Aminobenzonitrile derivatives are known to be utilized in the synthesis of methacrylic monomers for photoresponsive materials. The amino group in this compound provides a reactive site for polymerization reactions, such as polycondensation or polyaddition, to form novel polymers.

The presence of the sulfur-containing thiolane ring could impart unique properties to these polymers. Thiophene-based materials are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net While the saturated thiolane ring does not possess the same electronic properties as the aromatic thiophene ring, its incorporation into a polymer backbone could influence properties such as thermal stability, refractive index, and adhesion to metal surfaces. The polarity of the nitrile group could also enhance the polymer's solubility and its interaction with other materials.

Future investigations could involve the synthesis and characterization of polymers derived from this compound. The resulting materials could be evaluated for their optical, electronic, and mechanical properties to determine their suitability for applications in advanced coatings, membranes, or electronic devices.

Design of Catalytic Ligands and Metal Complexes

The design of novel ligands is a critical aspect of advancing catalysis. The structure of this compound, containing both a secondary amine and a sulfur atom, makes it a promising candidate for a bidentate ligand in coordination chemistry. Amine-containing ligands are widely used in catalysis, particularly with transition metals like palladium. nih.govhw.ac.uk The nitrogen and sulfur atoms can act as donor atoms to coordinate with a metal center, forming a stable chelate ring.

The specific geometry and electronic properties of the resulting metal complex would be influenced by the thiolane ring's conformation and the electronic nature of the benzonitrile (B105546) group. Such complexes could be screened for catalytic activity in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The chirality of the 3-aminothiolane starting material could also be exploited to synthesize chiral ligands for asymmetric catalysis.

A key area of future research would be the synthesis of metal complexes of this compound with various transition metals and the characterization of their structures. The catalytic performance of these complexes could then be systematically evaluated in a range of important chemical reactions.

Advancements in Organic Synthesis Methodologies

The synthesis of this compound itself presents opportunities for advancing organic synthesis methodologies. The preparation of aminobenzonitriles can be achieved through several routes, including the dehydration of aminobenzamides, the cyanation of haloanilines, and the reduction of nitrobenzonitriles. researchmap.jprsc.orgasianpubs.orgpatsnap.com Developing an efficient and scalable synthesis for this compound would be a valuable contribution to synthetic chemistry.

Furthermore, this compound can serve as a versatile building block for the synthesis of more complex molecules. The amino group can be readily acylated, alkylated, or used in cyclization reactions to construct novel heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for chemical elaboration.

Future work in this area could focus on optimizing the synthesis of this compound and exploring its reactivity in a variety of organic transformations. This could lead to the discovery of new synthetic methods and the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Integration with High-Throughput Screening Techniques for Compound Discovery

High-throughput screening (HTS) is a powerful tool for discovering new compounds with desired properties. nih.gov The this compound scaffold is well-suited for integration into HTS campaigns. A library of derivatives can be synthesized by modifying the amino group or the aromatic ring, and these compounds can be rapidly screened for biological activity or catalytic performance.

For example, HTS methods have been developed for screening nitrilase activity, which involves the hydrolysis of nitrile compounds. rsc.orgrsc.orgresearchgate.netnih.gov A library based on this compound could be screened to identify new nitrilase inhibitors or substrates. Similarly, the potential of this compound class as catalytic ligands could be rapidly assessed using HTS assays for various catalytic reactions.

The future integration of combinatorial synthesis of this compound derivatives with HTS technologies holds significant promise for accelerating the discovery of new functional molecules. This approach could lead to the identification of novel drug candidates, catalysts, or materials with valuable properties.

Conclusion

Summary of Key Research Findings and Methodological Contributions

A comprehensive survey of scientific databases and chemical literature reveals a notable absence of dedicated research on 3-[(Thiolan-3-yl)amino]benzonitrile. Consequently, there are no established research findings or specific methodological contributions to report for this compound at present. Its characterization, synthesis, and potential applications remain largely unexplored within the public domain of scientific research.

The discussion that follows is, therefore, a prospective analysis based on established principles of organic chemistry and medicinal chemistry, drawing parallels with related, well-studied molecular entities.

Identification of Outstanding Questions and Challenges in this compound Research

The primary and most significant challenge in the study of this compound is the foundational lack of any published data. Key outstanding questions that need to be addressed include:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce this compound? What are its fundamental physicochemical properties, such as melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry)?

Chemical Reactivity: How does the interplay between the benzonitrile (B105546), secondary amine, and thiolane functionalities influence the molecule's reactivity? Are there unique reactions or derivatization pathways that can be explored?

Biological Activity: Does this compound exhibit any significant biological activity? Given the prevalence of benzonitrile and amine-containing heterocycles in pharmacologically active compounds, this is a critical area for investigation.

Potential as a Scaffold: Could this compound serve as a valuable scaffold for the development of new chemical entities with applications in medicinal chemistry or materials science?

A plausible and commonly employed method for the synthesis of such N-aryl secondary amines is the reductive amination of a ketone with a primary amine. In this hypothetical synthesis of this compound, the likely precursors would be 3-aminobenzonitrile (B145674) and thiolan-3-one (also known as tetrahydrothiophen-3-one).

The reaction would proceed via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be utilized for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity and tolerance of various functional groups.

The proposed reaction is as follows:

Reaction scheme for the synthesis of this compound

Figure 1: Proposed synthetic route for this compound via reductive amination of 3-aminobenzonitrile and thiolan-3-one.

The successful implementation and optimization of this synthetic route would be the first methodological contribution to the study of this compound.

Outlook for Future Interdisciplinary Investigations and Academic Impact

The future research landscape for this compound is entirely open and holds potential for interdisciplinary exploration.

From a medicinal chemistry perspective, the benzonitrile group is a common feature in various enzyme inhibitors, including those targeting dipeptidyl peptidase-4 (DPP-4) and Janus kinases (JAKs). The aminothiolane moiety could impart unique solubility, metabolic stability, and target-binding interactions. Future work could involve synthesizing and screening this compound against a panel of kinases and other enzymes of therapeutic interest.

In materials science , aromatic nitriles and sulfur-containing heterocycles can be precursors to or components of functional materials. Investigations could explore its potential use in the synthesis of polymers, organic conductors, or as a ligand for the formation of coordination complexes with interesting electronic or photophysical properties.

The academic impact of future research on this compound would initially lie in the fundamental characterization and reporting of a novel chemical entity. Subsequent studies detailing its reactivity and potential applications could then provide valuable starting points for new research programs in synthetic methodology, drug discovery, and materials science. The development of a library of derivatives based on this scaffold could further amplify its academic and potentially commercial value.

Q & A

Q. What are the established synthetic routes for 3-[(Thiolan-3-yl)amino]benzonitrile, and what key reaction parameters influence yield?

Methodological Answer: The synthesis of this compound can be approached through:

  • Nucleophilic Substitution : Reacting 3-aminobenzonitrile with a thiolan-3-yl halide (e.g., bromide or chloride) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Condensation Reactions : Analogous to methods used for similar compounds, such as reacting thiolan-3-amine with 3-bromobenzonitrile under reflux in ethanol, followed by purification via recrystallization .
  • Catalytic Coupling : Palladium-catalyzed Buchwald-Hartwig amination between 3-bromobenzonitrile and thiolan-3-amine, using ligands like XPhos and Cs₂CO₃ as a base in toluene at 100°C .

Q. Key Parameters :

FactorImpact
Solvent polarityHigher polarity (e.g., DMF) enhances nucleophilicity of amines.
TemperatureElevated temperatures (80–100°C) improve reaction kinetics but may increase side products.
Catalyst loading2–5 mol% Pd for efficient coupling; excess may reduce cost-effectiveness.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thiolan ring protons at δ 2.5–3.5 ppm). The nitrile group (C≡N) appears as a sharp singlet at ~110 ppm in ¹³C NMR .
  • HPLC-MS : Determines purity and molecular weight (expected [M+H]⁺ = 219.3 g/mol). Use C18 columns with acetonitrile/water gradients for separation .
  • FT-IR : Confirm nitrile stretch at ~2220 cm⁻¹ and N-H stretches (amine) at 3300–3500 cm⁻¹ .

Q. Data Interpretation Challenges :

  • Overlapping peaks in NMR due to thiolan ring conformers; use 2D NMR (COSY, HSQC) for resolution .
  • Impurity detection via HPLC retention time comparison with synthetic standards .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the reactivity and biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., nucleophilic amine or electrophilic nitrile). Optimize geometry to assess steric effects from the thiolan ring .
  • Molecular Docking : Screen against targets like neurotransmitter receptors (e.g., serotonin 5-HT₃) using AutoDock Vina. Prioritize binding poses with hydrogen bonds between the amine and receptor residues (e.g., Asp72, Tyr258) .
  • MD Simulations : Simulate stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to evaluate binding free energy (MM-PBSA) .

Case Study : Analogous pyrrolidine-substituted benzonitriles showed selective binding to kinase targets via hydrophobic interactions with cyclopropane groups .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzonitrile derivatives?

Methodological Answer:

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed cell lines, IC₅₀ protocols). For example, discrepancies in receptor binding affinity may arise from variations in assay temperature/pH .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For instance, conflicting cytotoxicity reports for cyclopropyl-substituted analogs were resolved by controlling for metabolic interference (e.g., CYP450 activity) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., thiolan vs. pyrrolidine rings) to isolate contributing factors to activity .

Q. How to optimize regioselectivity in multi-step synthesis of this compound derivatives?

Methodological Answer:

  • Protecting Groups : Use Boc-protected thiolan-3-amine to prevent undesired side reactions at the amine during coupling steps .
  • Catalyst Tuning : For Pd-catalyzed reactions, employ sterically hindered ligands (e.g., DavePhos) to favor mono-amination over di-substitution .
  • Solvent Effects : Non-polar solvents (e.g., toluene) reduce byproduct formation in nucleophilic substitution compared to DMF .

Case Study : Optimizing Buchwald-Hartwig conditions for a pyrrolidine analog achieved 85% yield and >95% regioselectivity .

Q. What are the potential biological targets of this compound, and how are binding assays designed?

Methodological Answer:

  • Target Hypotheses :

    Target ClassRationaleAssay Example
    GPCRsStructural similarity to CNS-active amines (e.g., bunitrolol derivatives) .Radioligand displacement (³H-labeled antagonists).
    KinasesNitrile group may act as a hinge-binding motif (e.g., EGFR inhibitors) .ADP-Glo™ kinase assay.
    Ion ChannelsThiolan ring mimics tetrahydrothiophene moieties in 5-HT₃ antagonists .Patch-clamp electrophysiology.
  • Assay Design :

    • Use HEK293 cells overexpressing target receptors.
    • Measure IC₅₀ values with dose-response curves (0.1–100 µM) .

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